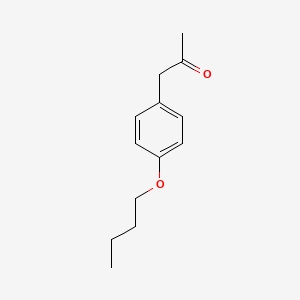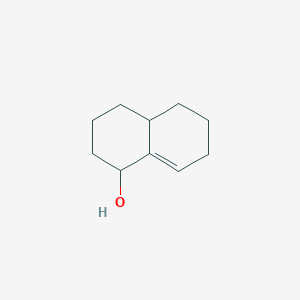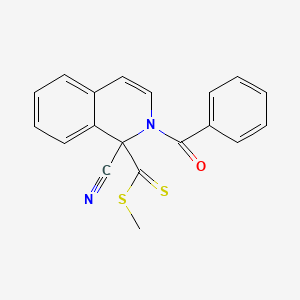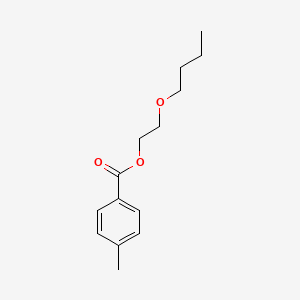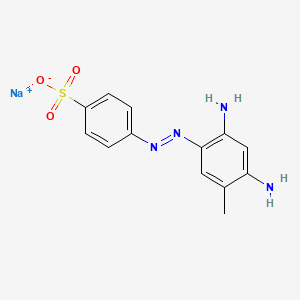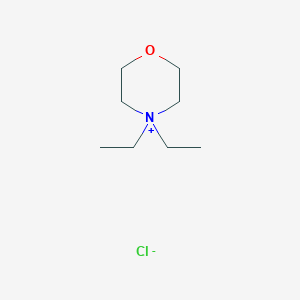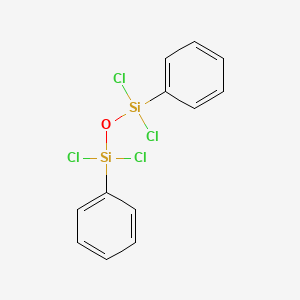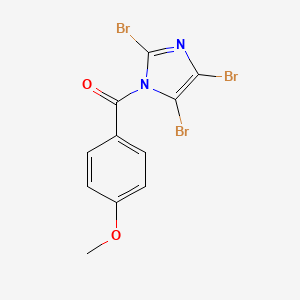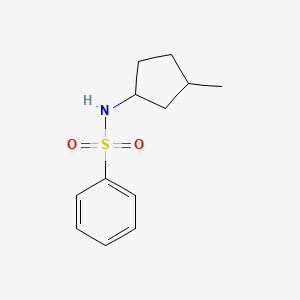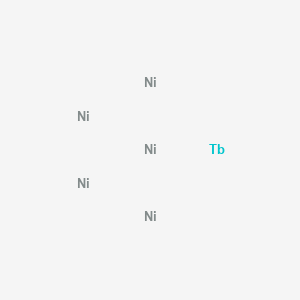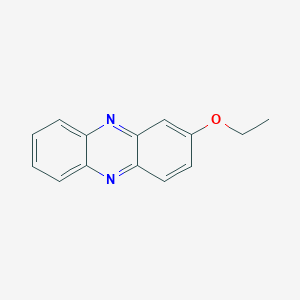
2-Ethoxyphenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyphenazine is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . The addition of an ethoxy group to the phenazine structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 2-Ethoxyphenazine can be achieved through several methods. One common approach involves the condensation of 2-ethoxyaniline with o-phenylenediamine under oxidative conditions . This reaction typically requires a catalyst, such as palladium, and an oxidizing agent, like hydrogen peroxide. The reaction is carried out in an organic solvent, such as ethanol, at elevated temperatures.
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
2-Ethoxyphenazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to hydroquinone derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenazine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives.
Scientific Research Applications
2-Ethoxyphenazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Its antimicrobial properties make it a candidate for developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-Ethoxyphenazine involves its interaction with cellular components. In antimicrobial applications, it disrupts the cell membrane of bacteria, leading to cell death. In cancer cells, it interferes with DNA synthesis and induces apoptosis . The molecular targets include topoisomerases and other enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
2-Ethoxyphenazine can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Clofazimine: An antituberculosis agent used as a prototype for developing new antimicrobial drugs.
The uniqueness of this compound lies in its ethoxy group, which enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
6479-94-3 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-ethoxyphenazine |
InChI |
InChI=1S/C14H12N2O/c1-2-17-10-7-8-13-14(9-10)16-12-6-4-3-5-11(12)15-13/h3-9H,2H2,1H3 |
InChI Key |
QEENIBRFKZMESS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NC3=CC=CC=C3N=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol](/img/structure/B14729649.png)
![(3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14729652.png)
